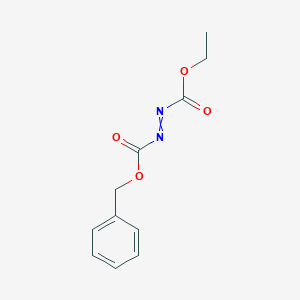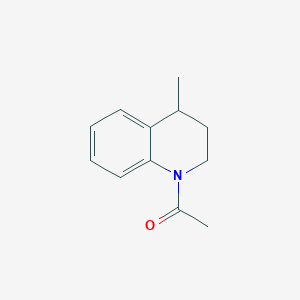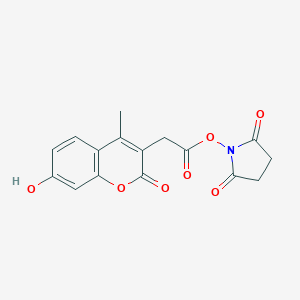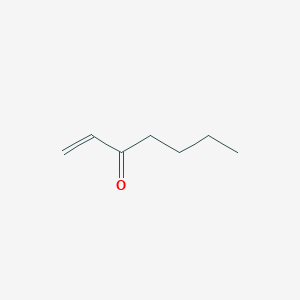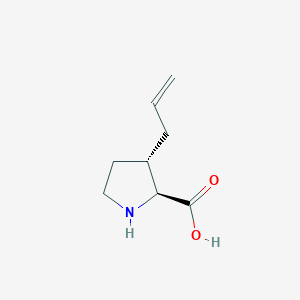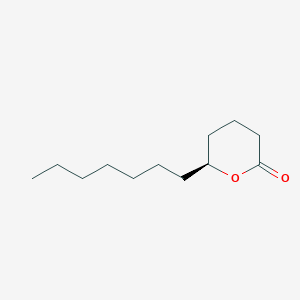
(S)-6-Heptyltetrahydro-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-6-Heptyltetrahydro-2H-pyran-2-one: is an organic compound that belongs to the class of lactones. Lactones are cyclic esters that are commonly found in nature and are known for their diverse biological activities. This compound is characterized by a six-membered ring structure with a heptyl side chain, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-6-Heptyltetrahydro-2H-pyran-2-one typically involves the cyclization of a suitable precursor. One common method is the intramolecular esterification of a hydroxy acid. The reaction conditions often require an acidic catalyst and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through large-scale esterification processes. These processes may involve the use of continuous flow reactors to ensure consistent product quality and yield. The choice of catalyst and reaction conditions is optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: (S)-6-Heptyltetrahydro-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the lactone ring into a diol.
Substitution: The heptyl side chain can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Diols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: (S)-6-Heptyltetrahydro-2H-pyran-2-one is used as a building block in organic synthesis. Its unique structure makes it a valuable intermediate for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential bioactive properties
Medicine: The compound is investigated for its potential therapeutic applications. Its structural similarity to certain natural products makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of fragrances and flavorings. Its pleasant odor makes it a valuable ingredient in the formulation of perfumes and food additives.
Mechanism of Action
The mechanism of action of (S)-6-Heptyltetrahydro-2H-pyran-2-one involves its interaction with specific molecular targets. In biological systems, lactones can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the structure of the lactone.
Comparison with Similar Compounds
(6R)-6-Heptyltetrahydro-2H-pyran-2-one: The enantiomer of (S)-6-Heptyltetrahydro-2H-pyran-2-one, differing in the spatial arrangement of atoms.
γ-Butyrolactone: A smaller lactone with a four-membered ring.
δ-Valerolactone: A lactone with a five-membered ring.
Uniqueness: this compound is unique due to its six-membered ring structure and heptyl side chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
108943-47-1 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.3 g/mol |
IUPAC Name |
(6S)-6-heptyloxan-2-one |
InChI |
InChI=1S/C12H22O2/c1-2-3-4-5-6-8-11-9-7-10-12(13)14-11/h11H,2-10H2,1H3/t11-/m0/s1 |
InChI Key |
QRPLZGZHJABGRS-NSHDSACASA-N |
SMILES |
CCCCCCCC1CCCC(=O)O1 |
Isomeric SMILES |
CCCCCCC[C@H]1CCCC(=O)O1 |
Canonical SMILES |
CCCCCCCC1CCCC(=O)O1 |
Purity |
95% min. |
Synonyms |
Delta - 6S - Dodecalactone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-ethenyl-9H-pyrido[3,4-b]indol-8-ol](/img/structure/B149066.png)
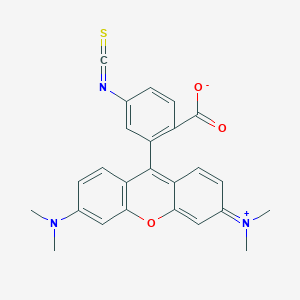



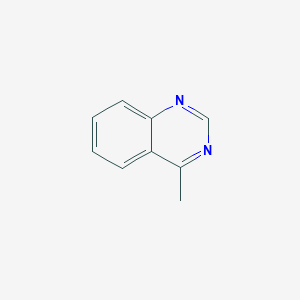
![Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B149091.png)
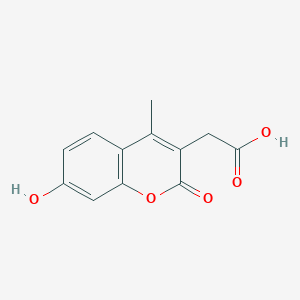
![5-[(2,5-Dichloroanilino)methyl]-1-(2-methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B149093.png)
